3-Hydroxy-2-sulfobenzoic acid
CAS No.: 27323-36-0
Cat. No.: VC14141650
Molecular Formula: C7H6O6S
Molecular Weight: 218.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27323-36-0 |
|---|---|
| Molecular Formula | C7H6O6S |
| Molecular Weight | 218.19 g/mol |
| IUPAC Name | 3-hydroxy-2-sulfobenzoic acid |
| Standard InChI | InChI=1S/C7H6O6S/c8-5-3-1-2-4(7(9)10)6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) |
| Standard InChI Key | YYFIZTYYGDWXAC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)S(=O)(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name 3-hydroxy-2-sulfobenzoic acid explicitly defines its substituent arrangement: a hydroxyl group (-OH) at position 3 and a sulfonic acid group (-SOH) at position 2 on the benzoic acid ring (Fig. 1) . The planar structure facilitates hydrogen bonding through its acidic functional groups, contributing to its solubility in polar solvents.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.184 g/mol | |
| Exact Mass | 217.989 Da | |
| XLogP3 | 1.42 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic and Computational Descriptors
Computational analyses predict a polar surface area (PSA) of 120.28 Ų, indicating high polarity consistent with its sulfonic and carboxylic acid groups . The moderate XLogP3 value of 1.42 suggests limited lipophilicity, favoring aqueous environments. Density functional theory (DFT) models further reveal intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups, stabilizing the molecule in its enol form .
Synthesis and Natural Occurrence
Laboratory Synthesis
While direct synthesis protocols for 3-hydroxy-2-sulfobenzoic acid remain undocumented in open literature, analogous sulfobenzoic acids are typically synthesized via sulfonation of hydroxybenzoic acids using fuming sulfuric acid. For example, 2-sulfobenzoic acid is produced by sulfonating salicylic acid at elevated temperatures . A plausible route for 3-hydroxy-2-sulfobenzoic acid involves selective sulfonation of 3-hydroxybenzoic acid, though reaction conditions must avoid over-sulfonation or ring degradation.
Physicochemical Properties and Reactivity
Solubility and Stability
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.42 | XLogP3 |
| Water Solubility | 12.7 g/L | ALOGPS |
| Melting Point | 245–250°C (decomp.) | Estimated |
Reactivity and Degradation
The sulfonic acid group confers strong electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur center. In environmental systems, abiotic reactions such as sulfitolysis (reaction with sulfite ions) may cleave disulfide bonds in related compounds, yielding sulfonated byproducts . Microbial degradation pathways remain speculative but likely involve desulfonation enzymes or oxidative cleavage of the aromatic ring.
Environmental and Industrial Relevance
Role in Bioremediation
Sulfobenzoic acids are critical intermediates in the biodegradation of sulfur-rich pollutants. For instance, Pseudomonas spp. metabolize 2-sulfobenzoic acid via ortho-cleavage pathways, generating catechol derivatives that enter the TCA cycle . While 3-hydroxy-2-sulfobenzoic acid’s direct role remains unconfirmed, its structural similarity suggests potential involvement in analogous pathways for recalcitrant organosulfur compounds.
Industrial Applications
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Chelating agents in detergents (e.g., sulfosalicylic acid)
-
Catalysts in esterification reactions
Research Frontiers and Challenges
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